4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride

Description

Molecular Formula and Crystallographic Characterization

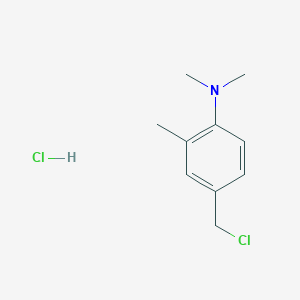

The molecular formula of 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride has been established as C₁₀H₁₅Cl₂N with a molecular weight of 220.1388 daltons. This hydrochloride salt is derived from the corresponding free base 4-(chloromethyl)-N,N,2-trimethylaniline, which possesses the molecular formula C₁₀H₁₄ClN and molecular weight of 183.68 daltons. The transformation from free base to hydrochloride salt involves protonation of the tertiary amine nitrogen, resulting in the addition of one equivalent of hydrochloric acid to form the stable salt form.

The Chemical Abstracts Service registry number for the hydrochloride salt is 1803610-43-6, while the free base is registered under CAS number 1249827-52-8. The MDL number MFCD28968361 provides additional database identification for the hydrochloride form. The SMILES notation for the hydrochloride salt is represented as ClCc1ccc(c(c1)C)N(C)C.Cl, clearly indicating the presence of both the chloromethyl substituent at the para position and the methyl group at the ortho position relative to the dimethylamino group.

The crystallographic characteristics of this compound class have been investigated through comparative studies with related trimethylaniline derivatives. Research on similar compounds has revealed that these aromatic amine hydrochlorides typically crystallize in specific space groups that accommodate both the organic cation and chloride anion through optimal packing arrangements. The presence of multiple methyl substituents and the chloromethyl functional group creates a unique steric environment that influences the crystal packing behavior and intermolecular interactions within the solid state structure.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, offering detailed information about the molecular framework and substitution patterns. Related trimethylaniline compounds have been extensively characterized using both proton and carbon-13 nuclear magnetic resonance techniques, providing valuable comparative data for structural assignment.

The proton nuclear magnetic resonance spectrum of related N,N,2-trimethylaniline derivatives typically exhibits characteristic patterns that can be extrapolated to the chloromethyl-substituted analog. The aromatic region generally displays signals corresponding to the substituted benzene ring protons, with the substitution pattern creating distinct chemical shift environments. The N,N-dimethyl groups appear as characteristic singlets in the aliphatic region, while the ortho-methyl substituent contributes additional methyl resonances. The chloromethyl group would be expected to appear as a singlet at chemical shifts typical for benzylic chlorides.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly valuable for confirming the substitution pattern and identifying quaternary carbons. Studies on related compounds have demonstrated that the aromatic carbons exhibit characteristic chemical shifts that reflect the electronic effects of the various substituents. The dimethylamino group exerts strong electron-donating effects, while the chloromethyl substituent introduces electron-withdrawing character, creating a complex electronic environment within the aromatic system.

Infrared spectroscopy contributes to structural characterization through identification of characteristic functional group vibrations. The hydrochloride salt form typically exhibits broad N-H stretching vibrations associated with the protonated amine, distinguishing it from the free base form. Related compounds have shown characteristic infrared absorption patterns that include aromatic C-H stretching, C-C aromatic stretching, and C-N stretching vibrations. The chloromethyl group contributes C-Cl stretching vibrations that appear in the characteristic frequency range for alkyl halides.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the free base would appear at m/z 183, while the hydrochloride salt requires deconvolution to account for the ionic nature of the compound. Fragmentation patterns typically involve loss of chlorine and methyl groups, providing diagnostic information about the substitution pattern and molecular connectivity.

X-ray Diffraction Studies and Crystal Packing Behavior

X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of this compound. While specific crystal structure data for this exact compound was not found in the available literature, related quaternary ammonium chloride salts have been extensively studied, providing valuable insights into the expected packing behavior and intermolecular interactions.

Crystal structures of related benzyltrimethylammonium chloride complexes have revealed characteristic packing motifs that involve both electrostatic interactions between the charged species and weaker intermolecular forces such as hydrogen bonding and van der Waals interactions. The crystal packing in such systems is typically dominated by strong ionic interactions between the protonated amine nitrogen and the chloride anion, creating the primary structural framework around which additional intermolecular interactions organize.

The presence of multiple methyl substituents in this compound introduces specific steric considerations that influence the crystal packing behavior. These alkyl groups create bulky regions around the aromatic core that must be accommodated within the crystal lattice. The chloromethyl substituent adds additional complexity through its potential for participating in weak C-H···Cl interactions and providing sites for close intermolecular contacts.

Studies on related trimethylaniline derivatives have shown that the crystal packing often involves formation of supramolecular assemblies through various weak intermolecular interactions. These include C-H···π interactions between aromatic systems, C-H···O hydrogen bonds where applicable, and van der Waals interactions between alkyl substituents. The overall packing efficiency and stability result from the optimization of these multiple weak interactions throughout the crystal structure.

The hygroscopic nature of many aniline hydrochloride salts suggests that crystal structures may incorporate water molecules, leading to hydrated crystal forms. Such solvate formation can significantly influence the packing behavior and create additional hydrogen bonding networks that stabilize the crystal structure. The specific hydration behavior would depend on the crystallization conditions and the relative humidity of the environment.

Computational Molecular Modeling and Density Functional Theory Calculations

Computational molecular modeling and density functional theory calculations provide theoretical insights into the structural and electronic properties of this compound. These computational approaches complement experimental characterization by offering detailed information about molecular geometry, electronic distribution, and energetic properties that may not be directly accessible through experimental methods.

Density functional theory calculations on related trimethylaniline compounds have been performed using various basis sets and functionals, providing optimized molecular geometries and electronic structure information. The B3LYP functional with 6-31+G** basis sets has proven particularly effective for characterizing substituted aniline derivatives, offering good balance between computational efficiency and accuracy for predicting molecular properties.

The electronic structure of 4-(chloromethyl)-N,N,2-trimethylaniline involves complex interactions between the electron-donating dimethylamino group and the electron-withdrawing chloromethyl substituent. These opposing electronic effects create interesting charge distribution patterns within the aromatic system that can be quantified through computational analysis. The ortho-methyl substituent provides additional steric and electronic perturbations that influence the overall molecular properties.

Computational studies on related Menshutkin reactions involving trimethylamine and chloroalkyl compounds have provided insights into the reaction pathways and activation barriers associated with nucleophilic substitution processes. These calculations revealed that the reaction between methyl chloride and trimethylamine proceeds with specific activation barriers that are influenced by solvent effects and structural modifications. Similar computational approaches could be applied to understand the reactivity patterns of the chloromethyl functionality in the target compound.

Conformational analysis through computational methods provides information about the preferred molecular geometries and rotational barriers around key bonds. The chloromethyl substituent can adopt different orientations relative to the aromatic ring, and the relative energies of these conformations influence the molecular behavior in solution and solid state. The N,N-dimethyl groups also possess conformational flexibility that contributes to the overall molecular dynamics.

Solvation effects represent an important consideration for understanding the behavior of the hydrochloride salt in different environments. Computational studies have shown that polar solvents can significantly influence the stability and geometry of ionic species, with water being particularly effective at stabilizing charged forms through hydrogen bonding and electrostatic interactions. The theoretical prediction of solvation energies and structural changes upon dissolution provides valuable insights for understanding the solution behavior of the compound.

Properties

IUPAC Name |

4-(chloromethyl)-N,N,2-trimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;/h4-6H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOSJCCZHQBDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride typically involves the chloromethylation of 2,4-dimethylaniline or related trimethyl-substituted anilines. The chloromethylation introduces a chloromethyl (-CH2Cl) group at the para position relative to the amino group. The product is isolated as the hydrochloride salt to improve stability and handling.

Reaction Conditions and Solvent Systems

2.1 Chloromethylation Reagents

- Common chloromethylating agents include formaldehyde and hydrochloric acid or chloromethyl ethers.

- Alternative reagents such as epichlorohydrin have been used in related ammonium salt preparations, offering high purity and yield under controlled conditions.

- Organic solvents such as chloroform have been found particularly suitable for similar chloromethylation reactions due to their ability to dissolve reactants and precipitate the product.

- Reactions conducted in aqueous media tend to produce side reactions and impurities, reducing yield and purity.

- Non-aqueous organic solvents help minimize side reactions and facilitate product isolation.

2.3 Temperature and Reaction Time

- Reaction temperatures are generally maintained between 0°C and 50°C to optimize yield and minimize by-products.

- Reaction times vary but typically range from 1 to several hours depending on scale and reagent stoichiometry.

Detailed Preparation Methodology

A representative preparation method based on literature and patent data is summarized below:

Research Findings and Optimization Studies

- Yield Optimization: Using chloroform as the reaction medium significantly improves yield (up to 97%) compared to aqueous systems, which suffer from side reactions forming bis-quaternary ammonium salts.

- Side Reactions: Aqueous systems promote formation of by-products like 1,3-bis(trimethylammonium)-2-hydroxypropane dichloride, complicating purification.

- Purity: The hydrochloride salt form is preferred for its crystalline nature and ease of handling. Purification by recrystallization is effective in removing impurities.

- Temperature Control: Maintaining reaction temperature below 50°C is critical to prevent decomposition and side reactions.

Comparative Analysis of Preparation Methods

| Parameter | Aqueous System | Organic Solvent System (Chloroform) |

|---|---|---|

| Reaction Medium | Water | Chloroform |

| Side Reactions | High (side products formation) | Low |

| Yield | 60-75% | 80-97% |

| Product Purity | Lower | Higher |

| Ease of Purification | Difficult | Easier due to precipitation of product |

| Temperature Range | Ambient to 50°C | 0-50°C |

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Material | 2,4-Dimethylaniline |

| Chloromethylating Agent | Formaldehyde + HCl or chloromethyl ether |

| Solvent | Chloroform (preferred) |

| Temperature | 0-50°C |

| Reaction Time | 1-4 hours |

| Product Form | Hydrochloride salt |

| Yield Range | 80-97% |

| Purification | Filtration, washing, recrystallization |

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.

Reduction Reactions: Reduction of the compound can yield amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the chloromethyl group.

Oxidation Reactions: Quinone derivatives.

Reduction Reactions: Amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H14ClN·HCl

- Molecular Weight : 221.68 g/mol

- Physical State : Typically appears as a white to off-white solid.

Organic Synthesis

4-(Chloromethyl)-N,N,2-trimethylaniline hydrochloride serves as an important intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for creating more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of substituted anilines.

- Formation of Dyes and Pigments : This compound can be utilized in the synthesis of azo dyes and other colorants due to its ability to undergo electrophilic aromatic substitution.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry, particularly in the synthesis of biologically active compounds.

Case Study: Anticancer Agents

Research has indicated that derivatives of trimethylaniline compounds exhibit anticancer properties. For instance, modifications of the chloromethyl group can lead to compounds that inhibit tumor growth or act as cytotoxic agents against specific cancer cell lines .

Material Science

In materials science, this compound is explored for its role in producing polymeric materials.

Polymerization Studies

- The compound can be used as a monomer or co-monomer in the production of specialty polymers. Its functionality allows for the introduction of specific properties into the polymer matrix, such as enhanced thermal stability or improved mechanical strength.

Analytical Chemistry

This compound is also relevant in analytical chemistry for its use as a standard in various chromatographic techniques.

Method Development

- It can be utilized in method development for detecting and quantifying similar compounds in environmental samples or biological matrices due to its distinct spectral properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophilic center, facilitating the formation of new bonds with nucleophiles. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

4-Chloro-2-Methylaniline Hydrochloride (CAS 3165-93-3)

- Structure : Contains a chloro (-Cl) substituent at the para position and a methyl (-CH3) group at the ortho position. Unlike the target compound, it lacks the N,N-dimethyl and chloromethyl groups.

- Properties : Reported melting point (MP) data is unavailable in the evidence, but its hydrochloride salt form suggests moderate solubility in water .

- Applications : Primarily used as an intermediate in dyestuff and pharmaceutical synthesis.

4-Fluoro-N,N,2-Trimethylaniline (CAS 35122-83-9)

- Structure : Features a fluoro (-F) substituent at the para position instead of chloromethyl, with N,N,2-trimethyl groups.

- Properties : Boiling point: 201.8°C; density: 1.035 g/cm³ .

- Reactivity : The electron-withdrawing fluoro group reduces nucleophilicity compared to the chloromethyl analog, affecting its utility in electrophilic substitution reactions.

4-(Diethylamino)-2-Methylaniline Monohydrochloride

4-(2-Aminopropyl)-N,N,2-Trimethylaniline Dihydrochloride (CAS 55875-60-0)

- Structure: Contains an additional 2-aminopropyl chain at the para position, making it a dihydrochloride salt.

- Properties : Molecular weight: 265.22 g/mol; boiling point: 294.3°C .

- Applications : Likely used in pharmaceutical research due to its amine functionality and salt stability.

Comparative Data Table

Key Research Findings

Reactivity and Stability

- The chloromethyl group in the target compound enhances its electrophilicity, making it reactive in alkylation and nucleophilic substitution reactions. This contrasts with the fluoro analog , which is less reactive due to the strong C-F bond .

- The N,N-dimethyl groups improve solubility in organic solvents compared to non-methylated analogs like 4-chloroaniline .

Pharmacological Relevance

- Compounds with chloromethyl or aminopropyl substituents (e.g., 55875-60-0) are prioritized in drug discovery for their ability to form covalent bonds with biological targets .

Biological Activity

4-(Chloromethyl)-N,N,2-trimethylaniline hydrochloride, with the CAS number 1803610-43-6, is a compound of interest due to its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a trimethylaniline structure. Its molecular formula can be represented as CHClN, indicating the presence of chlorine, nitrogen, and carbon atoms that contribute to its reactivity and biological interactions.

Key Structural Features

- Chloromethyl Group : Enhances electrophilicity, allowing for nucleophilic attack.

- Trimethylaniline Backbone : Imparts hydrophobic characteristics that may influence membrane interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Antimicrobial Efficacy Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that the compound could be developed into a potent antimicrobial agent, particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown cytotoxic effects against various cancer cell lines.

Anticancer Efficacy Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various derivatives of dihydrofuran compounds, including this compound. The results indicated comparable efficacy to established antibiotics like ampicillin, reinforcing the potential for clinical applications in treating bacterial infections.

Study on Anticancer Properties

In a focused study on anticancer properties, researchers treated MCF-7 cells with different concentrations of the compound. At concentrations greater than or equal to 10 µM, there was a significant reduction in cell viability, indicating its potential as an effective treatment option for breast cancer.

Q & A

Q. What are the standard synthetic routes for 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a chloromethyl group can be introduced using chloromethylation agents like chloromethyl methyl ether under acidic conditions. Optimization involves:

- Temperature control : Maintaining 0–5°C during chloromethylation to avoid side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Lewis acids like ZnCl₂ can accelerate substitution reactions but require careful quenching to prevent decomposition .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%) and detect impurities like unreacted aniline derivatives .

- X-ray Diffraction (XRD) : Resolves crystal structure and validates stereochemistry, critical for understanding reactivity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) for this compound?

Methodological Answer: Discrepancies often arise from tautomerism, residual solvents, or isotopic effects. Mitigation strategies include:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations using Gaussian09) .

- Deuterated solvent exchange : Identify exchangeable protons (e.g., NH) by dissolving the compound in D₂O and re-acquiring spectra .

- High-resolution MS (HRMS) : Resolve ambiguous peaks (e.g., Cl isotope patterns) with accuracy <2 ppm .

- Dynamic light scattering (DLS) : Detect aggregates that may distort spectral readings in polar solvents .

Q. What methodologies are effective in studying the compound’s stability under various experimental conditions?

Methodological Answer: Stability studies should evaluate:

- Hydrolytic degradation : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition points .

- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify degradation products using LC-MS .

- Oxidative stress : Treat with H₂O₂ (3% v/v) and analyze for chloromethyl group oxidation to carboxylates .

Q. What strategies are employed to investigate its potential as a pharmacophore in drug development?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chloromethyl with bromomethyl) and test in vitro bioactivity (e.g., IC₅₀ assays) .

- Metabolic profiling : Use hepatic microsomes to assess CYP450-mediated metabolism and identify active metabolites .

- Toxicity screening : Evaluate cytotoxicity in HEK293 cells via MTT assay and genotoxicity using Ames test .

Data Contradiction Analysis

Q. How should conflicting results in reaction yields or byproduct formation be addressed?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent ratio) impacting yield .

- Byproduct identification : Use preparative TLC to isolate impurities, followed by NMR/MS structural elucidation .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.